molecular formula C14H10N2O4 B2812845 3-(furan-2-amido)-1-benzofuran-2-carboxamide CAS No. 477511-60-7

3-(furan-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2812845
CAS No.: 477511-60-7
M. Wt: 270.244
InChI Key: VRCCQQNVDLIJGO-UHFFFAOYSA-N
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Description

3-(furan-2-amido)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring fused with a furan ring, both of which are functionalized with carboxamide groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.

    Functionalization with Carboxamide Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-amido)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(furan-2-amido)-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide
  • N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide

Uniqueness

3-(furan-2-amido)-1-benzofuran-2-carboxamide is unique due to its dual furan and benzofuran rings, which confer distinct chemical and biological properties. Its specific functional groups and structural configuration make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c15-13(17)12-11(8-4-1-2-5-9(8)20-12)16-14(18)10-6-3-7-19-10/h1-7H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCCQQNVDLIJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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